molecular formula C10H9BrClNO B8015208 But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide

But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide

Cat. No.: B8015208
M. Wt: 274.54 g/mol
InChI Key: ODISSGOSEKLQMV-NSCUHMNNSA-N
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Description

But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a but-2-enoic acid moiety attached to a 4-bromo-3-chloro-phenyl group through an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enoic acid (4-bromo-3-chloro-phenyl)-amide typically involves the following steps:

    Preparation of 4-bromo-3-chloro-aniline: This can be achieved through the halogenation of aniline using bromine and chlorine under controlled conditions.

    Formation of the amide bond: The 4-bromo-3-chloro-aniline is then reacted with but-2-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromo and chloro) on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of but-2-enoic acid (4-bromo-3-chloro-phenyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • But-2-enoic acid (4-bromo-phenyl)-amide
  • But-2-enoic acid (3-chloro-phenyl)-amide
  • But-2-enoic acid (4-chloro-3-bromo-phenyl)-amide

Uniqueness

But-2-enoic acid (4-bromo-3-chloro-phenyl)-amide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

(E)-N-(4-bromo-3-chlorophenyl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h2-6H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISSGOSEKLQMV-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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